1-Cyclohexyl-naphthalene, picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-naphthalene, picrate is a compound that combines the structural features of cyclohexyl and naphthalene rings with a picrate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-naphthalene, picrate typically involves the reaction of cyclohexyl-naphthalene with picric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction. The process involves the formation of a complex between the cyclohexyl-naphthalene and the picrate ion, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-naphthalene, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups in the picrate moiety to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the picrate moiety.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-naphthalene, picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-naphthalene, picrate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.
Pathways Involved: The picrate moiety can participate in electron transfer reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexyl-naphthalene: Lacks the picrate group but shares the cyclohexyl and naphthalene rings.
Naphthalene Picrate: Contains the naphthalene and picrate moieties but lacks the cyclohexyl group.
Cyclohexylbenzene: Similar in structure but with a benzene ring instead of naphthalene.
Uniqueness
1-Cyclohexyl-naphthalene, picrate is unique due to the combination of cyclohexyl, naphthalene, and picrate groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
110746-97-9 |
---|---|
Molekularformel |
C22H21N3O7 |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
1-cyclohexylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H18.C6H3N3O7/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9-13H,1-3,7-8H2;1-2,10H |
InChI-Schlüssel |
XVHUUHMXLNYKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.